molecular formula C17H24N2O4 B6599389 Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate CAS No. 1381089-07-1

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B6599389
CAS No.: 1381089-07-1
M. Wt: 320.4 g/mol
InChI Key: IOVBCRIVGZSYMM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O4. It is a piperazine derivative, which is often used in various chemical and pharmaceutical research applications. The compound is known for its stability and unique chemical properties, making it a valuable substance in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(methoxycarbonyl)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of more complex molecules .

Properties

IUPAC Name

tert-butyl 3-(3-methoxycarbonylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-8-18-14(11-19)12-6-5-7-13(10-12)15(20)22-4/h5-7,10,14,18H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVBCRIVGZSYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381089-07-1
Record name tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
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